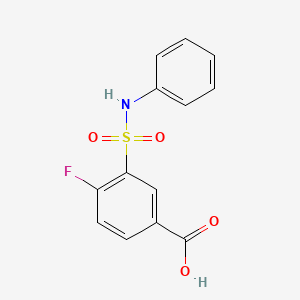

3-(anilinosulfonyl)-4-fluorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally related to 3-(anilinosulfonyl)-4-fluorobenzoic acid involves multistep organic reactions, utilizing starting materials that are functionalized to achieve the desired product. A related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, serves as a multireactive building block for heterocyclic oriented synthesis, leading to various condensed nitrogenous cycles through immobilization, substitution, and cyclization reactions (Křupková et al., 2013). Similarly, synthetic strategies for related fluorobenzoyl compounds involve catalytic and nucleophilic substitution reactions to introduce various functional groups, illustrating the synthetic adaptability of fluorobenzoic acid derivatives (Peng-peng et al., 2013).

Molecular Structure Analysis

The crystal structure of 2-(4-fluorobenzoyl) aniline, a compound with similarities to the target molecule, is characterized by single-crystal X-ray diffraction, revealing details about the molecular conformation and lattice arrangement, which are crucial for understanding the chemical reactivity and interaction potentials of such compounds (Li Chuan-b, 2014).

Chemical Reactions and Properties

Compounds related to 3-(anilinosulfonyl)-4-fluorobenzoic acid participate in a variety of chemical reactions, leveraging the reactivity of their functional groups. For instance, the electrosynthesis of conducting polymers from aminobenzoic acids demonstrates the utility of benzoic acid derivatives in forming materials with desirable electrical properties (Thiemann & Brett, 2001). Furthermore, the synthesis of thiourea derivatives from fluorobenzoyl compounds indicates their versatility in organic synthesis (Chang-chun, 2006).

Physical Properties Analysis

The physical properties of compounds like 3-(anilinosulfonyl)-4-fluorobenzoic acid are influenced by their molecular structure. For example, polymorphism in molecular complexes of fluorobenzoic acids with other organic molecules can affect the material's physical characteristics, such as solubility and melting point, which are important for their application in various fields (Thomas et al., 2011).

Chemical Properties Analysis

The chemical properties of benzoic acid derivatives, including their reactivity, acidity, and potential for forming derivatives, are central to their applications in synthetic chemistry and material science. The electrosynthesis and properties of conducting polymers derived from aminobenzoic acids illustrate the chemical versatility of these compounds, showing how they can be tailored to achieve specific electronic properties (Mu, 2008).

科学的研究の応用

Synthesis and Antimicrobial Activities

3-Fluoro-4-(morpholin-4-yl)aniline, a compound related to 3-(anilinosulfonyl)-4-fluorobenzoic acid, was synthesized and evaluated for antimicrobial activities. This synthesis pathway has shown potential in developing compounds with significant antitubercular activities (Başoğlu et al., 2012).

Solid-Phase Synthesis Applications

4-Fluoro-3-nitrobenzoic acid, closely related to 3-(anilinosulfonyl)-4-fluorobenzoic acid, was utilized in a solid-phase synthesis method to prepare 1,5-benzodiazepin-2-ones. This approach shows the utility of fluorobenzoic acids in complex organic syntheses, leading to compounds with potential pharmaceutical applications (Lee, Gauthier & Rivero, 1999).

Anaerobic Transformation Studies

Research on the anaerobic transformation of phenol to benzoate using fluorinated analogues, including fluorobenzoic acids, provides insights into environmental and biochemical processes. This study sheds light on the biochemical pathways of phenol degradation, relevant to environmental bioremediation (Genthner, Townsend & Chapman, 1989).

Studies on Mesomorphic Thermal Stabilities

Research on mesomorphic thermal stabilities in supramolecular liquid crystals utilized substituted benzoic acids, including fluorobenzoic acids. This study contributes to our understanding of materials science, particularly in the development of new liquid crystalline materials (Bhagavath et al., 2013).

特性

IUPAC Name |

4-fluoro-3-(phenylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO4S/c14-11-7-6-9(13(16)17)8-12(11)20(18,19)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGNPEOFEQFHDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(phenylsulfamoyl)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)

![4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5559031.png)

![3-{2-[5-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-oxopiperidin-1-yl]ethyl}-1,3-oxazinan-2-one](/img/structure/B5559033.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5559043.png)

![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)

![1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5559071.png)

![5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5559072.png)

![N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5559076.png)

![(4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559094.png)

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5559101.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5559105.png)